2-iodo-N-(3-methoxyphenyl)benzamide
Overview
Description
2-iodo-N-(3-methoxyphenyl)benzamide is a chemical compound . It is also known as a type of chemical entity . The mass of this compound is 353.1556 dalton .
Synthesis Analysis
The synthesis of similar benzamide compounds has been reported in the literature . These compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of similar benzamide compounds has been studied . In the crystal structure of one such compound, N—H O and hydrogen bonds form two sets of closed rings, generating dimers and tetramers . These combine with C— I (ring) halogen bonds to form sheets of molecules in the bc plane .Chemical Reactions Analysis
The chemical reactions of similar benzamide compounds have been analyzed . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Scientific Research Applications
Molecular Structure Analysis and Antioxidant Activity : A study focused on a structurally similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, analyzing its molecular structure and antioxidant properties using X-ray diffraction and DFT calculations. This research highlights the potential of such compounds in understanding molecular geometry and electronic properties, which could be relevant for 2-iodo-N-(3-methoxyphenyl)benzamide as well (Demir et al., 2015).
Melanoma Imaging and Therapy : Another study discussed radioiodinated N-(dialkylaminoalkyl)benzamides, including variations with methoxy groups, for scintigraphy and SPECT imaging of melanoma metastases. Their findings suggest the potential utility of this compound or similar compounds in melanoma diagnostics and possibly therapy (Eisenhut et al., 2000).
Breast Cancer Imaging : A study on N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) investigated its potential to visualize primary breast tumors, highlighting the relevance of benzamides in targeting sigma receptors overexpressed in cancer cells. This might indicate a similar application for this compound in cancer imaging (Caveliers et al., 2002).
Corrosion Inhibition : A study on N-Phenyl-benzamide derivatives, including N-(4-methoxyphenyl)benzamide, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This suggests potential industrial applications for this compound in corrosion protection (Mishra et al., 2018).
Melanoma Metastases Detection : A 1994 study on iodine-123-(S)-2-hydroxy-3-iodo-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl] benzamide for melanoma imaging demonstrated its effectiveness in detecting melanoma metastases, suggesting a possible similar application for this compound (Maffioli et al., 1994).
Mechanism of Action
While the specific mechanism of action for 2-iodo-N-(3-methoxyphenyl)benzamide is not mentioned in the retrieved papers, benzamides are a significant class of amide compounds . These compounds have been widely used in medical, industrial, biological and potential drug industries . They have shown a wide range of pharmacological properties including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory activities .
properties
IUPAC Name |
2-iodo-N-(3-methoxyphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO2/c1-18-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15/h2-9H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNUYMHMSQWIIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359964 | |
Record name | 2-iodo-N-(3-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36684-48-7 | |
Record name | 2-Iodo-N-(3-methoxyphenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36684-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-iodo-N-(3-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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